

Application Notes & Protocols: Mechanochemical Synthesis of PZ-1190

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multistep mechanochemical synthesis of **PZ-1190**, a potent multitarget serotonin and dopamine ligand with potential antipsychotic properties.[1] This solid-state approach offers significant advantages over traditional solvent-based (batch) synthesis, including improved yields, drastically reduced reaction times, and a decreased reliance on toxic reagents and organic solvents.[1][2] All intermediates and the final product can be isolated in high purity through simple extraction, eliminating the need for chromatographic purification.[1]

Overview and Comparison of Synthesis Methods

Mechanochemistry provides a more sustainable and efficient pathway for the synthesis of **PZ-1190** compared to the classical five-step batch method. The mechanochemical protocol reduces the overall synthesis time from 42 hours to just 4 hours and increases the overall yield from 32% to 56%.[1]

Data Presentation: Batch vs. Mechanochemical Synthesis



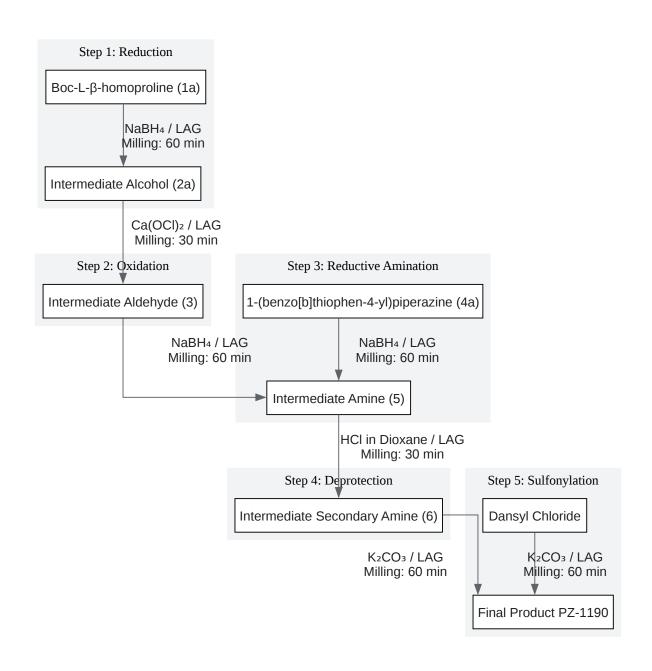
Parameter	Classical Batch Synthesis	Multistep Mechanochemical Synthesis
Overall Yield	32%[1]	56%[1]
Total Reaction Time	42 hours[1]	4 hours[1]
Purification Method	Chromatographic Purification	Extraction Only[1]
Key Reagents	LiAlH ₄ , 2-iodoxybenzoic acid (IBX)	NaBH ₄ , Calcium Hypochlorite (Ca(OCl) ₂)
Environmental Impact	High use of toxic solvents and reagents	Reduced use of toxic solvents and reagents[1]

Experimental Workflow and Logic

The synthesis of **PZ-1190** from the starting material, Boc-L- β -homoproline, is a five-step process. The mechanochemical approach adapts each of these steps to be performed in a ball mill, using mechanical force to drive the reactions in a solid or near-solid state.

Diagram: Mechanochemical Synthesis Workflow





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Caption: Workflow for the 5-step mechanochemical synthesis of **PZ-1190**.



Detailed Experimental Protocols

The following protocols are adapted from the successful gram-scale synthesis of **PZ-1190**.[1] All milling operations should be conducted in a suitable planetary ball mill or mixer mill. Liquid-Assisted Grinding (LAG) is utilized in several steps, where a minimal amount of a liquid is added to facilitate the reaction.

Materials and Equipment

- Starting Materials: Boc-L-β-homoproline, 1-(benzo[b]thiophen-4-yl)piperazine, Dansyl chloride.
- Reagents: Sodium borohydride (NaBH₄), Calcium hypochlorite (Ca(OCl)₂), Potassium carbonate (K₂CO₃), 4 M HCl in dioxane.
- Solvents (for LAG and extraction): Ethyl acetate (EtOAc), Dichloromethane (DCM), Water (H₂O), Methanol (MeOH).
- Equipment: Planetary ball mill or mixer mill with stainless steel grinding jars and balls.

Protocol 1: Step 1 - Reduction of Boc-L-β-homoproline (1a)

- Place Boc-L-β-homoproline (1.0 equiv) and Sodium Borohydride (NaBH₄, 4.0 equiv) into a stainless steel grinding jar.
- Add ethyl acetate as the LAG agent (η = 1.0 µL/mg).
- Mill the mixture at the appropriate frequency for 60 minutes.
- After milling, quench the reaction by carefully adding methanol.
- Remove the solvent under reduced pressure.
- Perform a standard aqueous workup to isolate the product, Intermediate Alcohol (2a).



Protocol 2: Step 2 - Oxidation of Intermediate Alcohol (2a)

- Place Intermediate Alcohol (2a) (1.0 equiv) and Calcium Hypochlorite (Ca(OCl)₂, 2.0 equiv) into the grinding jar.
- Add ethyl acetate as the LAG agent ($\eta = 1.0 \mu L/mg$).
- Mill the mixture for 30 minutes.
- After milling, extract the product with dichloromethane (DCM).
- Filter the mixture and wash the solid residue with additional DCM.
- Combine the organic phases and evaporate the solvent to yield Intermediate Aldehyde (3).

Protocol 3: Step 3 - Reductive Amination

- Place Intermediate Aldehyde (3) (1.0 equiv) and 1-(benzo[b]thiophen-4-yl)piperazine (4a)
 (1.0 equiv) into the grinding jar.
- Add methanol as the LAG agent ($\eta = 1.0 \mu L/mg$).
- Mill the mixture for 30 minutes to form the iminium intermediate.
- Add Sodium Borohydride (NaBH4, 2.0 equiv) to the jar.
- Continue milling for an additional 30 minutes (total milling time: 60 minutes).
- After milling, quench with water and extract the product with ethyl acetate to isolate Intermediate Amine (5).

Protocol 4: Step 4 - Boc Deprotection

- Place Intermediate Amine (5) (1.0 equiv) into the grinding jar.
- Add 4 M HCl in dioxane (2.0 equiv) as the LAG agent.
- Mill the mixture for 30 minutes.



- After milling, perform an aqueous workup with a basic solution (e.g., NaOH) to neutralize the acid.
- Extract the product with ethyl acetate to yield the Intermediate Secondary Amine (6).

Protocol 5: Step 5 - Sulfonylation

- Place Intermediate Secondary Amine (6) (1.0 equiv), Dansyl Chloride (1.05 equiv), and Potassium Carbonate (K₂CO₃, 3.0 equiv) into the grinding jar.
- Add ethyl acetate as the LAG agent ($\eta = 1.0 \mu L/mg$).
- Mill the mixture for 60 minutes.
- After milling, add water to the jar and extract the final product, PZ-1190, with ethyl acetate.
- Wash the combined organic layers with brine, dry over sodium sulfate, and evaporate the solvent to yield pure PZ-1190.

This mechanochemical approach successfully yields **PZ-1190** in high enantiomeric purity (≥99% ee), demonstrating that the grinding process does not affect the integrity of the stereocenter.[1] These protocols represent a sustainable and highly efficient method for the synthesis of preclinical drug candidates.[1]

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References

- 1. pubs.acs.org [pubs.acs.org]
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